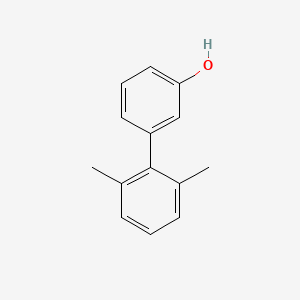

3-(2,6-Dimethylphenyl)phenol

Übersicht

Beschreibung

3-(2,6-Dimethylphenyl)phenol, also known as 2,6-Dimethylphenol or 2,6-Xylenol, is a chemical compound which is one of the six isomers of xylenol . It is a colorless solid .

Synthesis Analysis

2,6-Dimethylphenol is produced by the methylation of phenol . The methylation is carried out by contacting gaseous phenol and methanol at elevated temperatures in the presence of a solid acid catalyst .Molecular Structure Analysis

The molecular formula of 2,6-Dimethylphenol is C8H10O . The IUPAC Standard InChI is InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 .Chemical Reactions Analysis

2,6-Dimethylphenol is susceptible to oxidative coupling leading to polymers and dimers . Acid-catalyzed condensation of 2,6-dimethylphenol gives tetramethylbisphenol A, an analogue of bisphenol A, which is used in the production of some polycarbonates . 2,6-Dimethylphenol also reacts with ammonia to give 2,6-dimethylaniline .Physical And Chemical Properties Analysis

2,6-Dimethylphenol has a molar mass of 122.167 g·mol−1 . It appears as a white solid with a density of 1.132 g/cm3 . The melting point ranges from 43 to 45 °C (109 to 113 °F; 316 to 318 K), and the boiling point is 203 °C (397 °F; 476 K) .Wissenschaftliche Forschungsanwendungen

Phenol Methylation

- Selective Methylation for Plastics Industry : The methylation of phenol, particularly to produce 2,6-dimethylphenol (2,6-DMP), is significant for the plastics industry. A study demonstrated that this process could be effectively carried out in a fluidized bed of iron-chromium catalyst, achieving over 90% conversion of phenol. This method also minimized by-products and maintained high selectivity for 2,6-DMP, important for polymerization processes (Żukowski et al., 2014).

Chemical Interactions

- Interaction with Tropylium Salts : 2,6-Dimethylphenol's reaction with tropylium salts in acetic acid solution forms cycloheptatriene and certain tropylium salts. This reaction varies with different anions and proceeds in two stages, indicating potential applications in organic synthesis and reaction mechanism studies (Helden et al., 2010).

Computational and Theoretical Studies

- Insights into Copper-Catalyzed Reactions : Ab initio calculations on 2,6-dimethylphenol have provided insights into the mechanism of copper-catalyzed oxidative phenol coupling reactions. This study highlights the importance of phenoxonium cations in these reactions, which is critical for understanding the chemical behavior in various industrial applications (Baesjou et al., 1997).

Polymerization and Material Science

- Oxidative Polymerization for Polyphenylene Oxide : The oxidative polymerization of 2,6-disubstituted phenols using iron(III)-salen complex has been shown to yield polymers with molecular weights over 10,000. This process is significant for creating polyphenylene oxide, a material with various industrial applications (Tonami et al., 1999).

Environmental and Analytical Chemistry

- Biodegradability and Toxicity Studies : Studies on the anaerobic biodegradability and toxicity of various phenols, including 2,6-dimethylphenol, provide essential insights into their environmental impact and treatment strategies. This information is crucial for managing phenol contamination in natural and engineered environments (O'connor & Young, 1989).

Wirkmechanismus

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways, playing key roles in alleviating stresses, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .

Pharmacokinetics

A related compound, n-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (d2624), has been studied in rats and humans, with emphasis on the possible formation of 2,6-dimethylaniline (2,6-dma) .

Action Environment

It’s known that environmental conditions can significantly impact the efficacy and stability of many chemical compounds .

Safety and Hazards

Zukünftige Richtungen

2,6-Dimethylphenol has potential applications in the plastics industry due to its role in the production of some polycarbonates . Furthermore, the development of a novel high-performance poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a widely accepted engineering plastic, has been limited to date due to the lack of availability of phenol derivatives, with the exception of 2,6-dimethylphenol, as conventional oxidative coupling polymerization monomers with a copper-amine catalyst . This presents an opportunity for future research and development in this area.

Eigenschaften

IUPAC Name |

3-(2,6-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYFGPJCFHOXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethylphenyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)

![4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3387215.png)

![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)

![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)